
Einecs 240-143-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 240-143-8, also known as benzyl alcohol, is a colorless liquid with a mild pleasant aromatic odor. It is a naturally occurring compound found in many essential oils, including jasmine, hyacinth, and ylang-ylang. Benzyl alcohol is widely used in various industries due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl alcohol can be synthesized through several methods:
Hydrolysis of benzyl chloride: This method involves the reaction of benzyl chloride with water in the presence of a base such as sodium hydroxide.
Reduction of benzaldehyde: Benzaldehyde can be reduced to benzyl alcohol using reducing agents like sodium borohydride or catalytic hydrogenation.
Grignard reaction: Benzyl alcohol can be prepared by reacting phenylmagnesium bromide with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrially, benzyl alcohol is produced primarily through the hydrolysis of benzyl chloride. This method is preferred due to its cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol undergoes various chemical reactions, including:
Oxidation: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: It reacts with carboxylic acids to form esters, such as benzyl acetate, in the presence of acid catalysts.
Substitution: Benzyl alcohol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid or hydrochloric acid.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Esterification: Benzyl acetate, benzyl benzoate.
Substitution: Benzyl chloride, benzyl bromide.
Scientific Research Applications
Benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for inks, paints, lacquers, and epoxy resin coatings. It is also used in the synthesis of various organic compounds.
Biology: Benzyl alcohol is used as a preservative in many injectable pharmaceutical formulations due to its antimicrobial properties.
Medicine: It is used as a local anesthetic and in the treatment of lice infestations.
Industry: Benzyl alcohol is used in the manufacture of perfumes, flavors, and as a dye solvent.
Mechanism of Action
Benzyl alcohol exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Local Anesthetic Action: It blocks the sodium channels in nerve cells, preventing the initiation and transmission of nerve impulses, thereby providing a numbing effect.
Comparison with Similar Compounds
Benzyl alcohol can be compared with other similar compounds such as:
Phenethyl alcohol: Similar in structure but has an additional ethyl group. It is also used as a preservative and fragrance ingredient.
Benzaldehyde: An oxidation product of benzyl alcohol, used in flavorings and fragrances.
Benzoic acid: Another oxidation product, widely used as a food preservative.
Uniqueness
Benzyl alcohol is unique due to its combination of solvent properties, antimicrobial activity, and use as a local anesthetic. Its versatility makes it valuable in various fields, from industrial applications to pharmaceuticals.
Properties
CAS No. |
16011-05-5 |
|---|---|
Molecular Formula |
C12H23N3O7 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
(2S)-2-acetamidopentanedioic acid;(2S)-2,5-diaminopentanoic acid |
InChI |
InChI=1S/C7H11NO5.C5H12N2O2/c1-4(9)8-5(7(12)13)2-3-6(10)11;6-3-1-2-4(7)5(8)9/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);4H,1-3,6-7H2,(H,8,9)/t5-;4-/m00/s1 |
InChI Key |
BCHLFZRKERUPPF-VDQHJUMDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O.C(CC(C(=O)O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


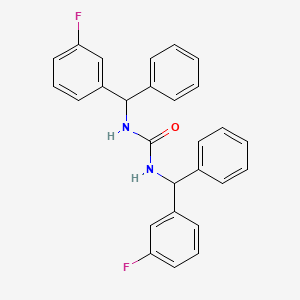

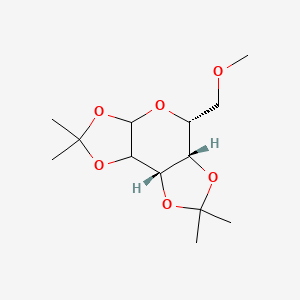
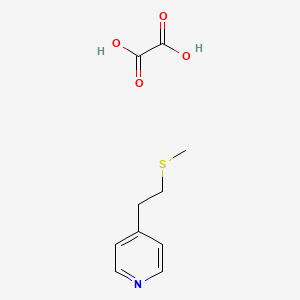
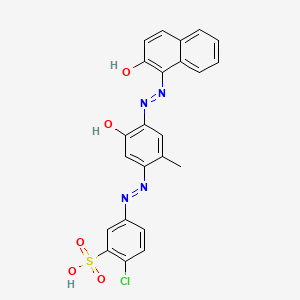
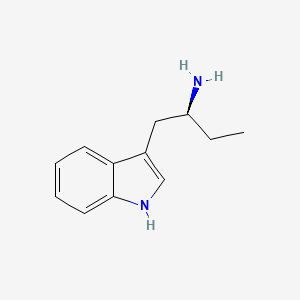
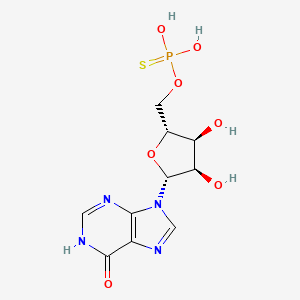
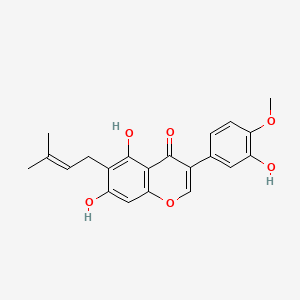
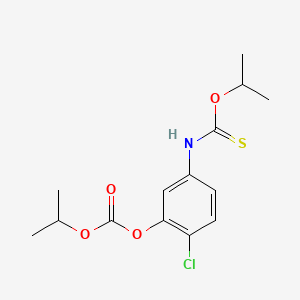
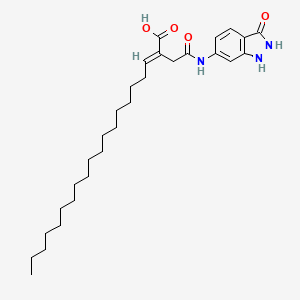
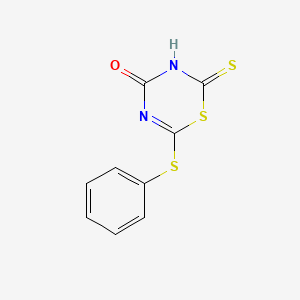
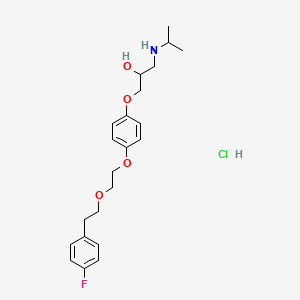

![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)
